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Compound Name: LEI105

Cat. No.: B608513 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) to address

challenges related to CD105-mediated resistance in cancer cells.

Frequently Asked Questions (FAQs)
Q1: What is CD105 and what is its role in cancer?

A1: CD105, also known as Endoglin (ENG), is a homodimeric transmembrane glycoprotein that

acts as a co-receptor for the Transforming Growth Factor-beta (TGF-β) superfamily. It is highly

expressed on the surface of proliferating endothelial cells and is essential for angiogenesis (the

formation of new blood vessels), which is crucial for tumor growth and metastasis. In addition to

its role in the tumor vasculature, CD105 is also expressed on the surface of some cancer cells

and has been implicated in promoting tumor progression, metastasis, and resistance to

therapy.

Q2: How does CD105 contribute to drug resistance in cancer cells?

A2: CD105 can mediate drug resistance through several mechanisms:

Activation of Bypass Signaling Pathways: In non-small cell lung cancer (NSCLC) cells

resistant to EGFR inhibitors like osimertinib, increased CD105 expression is associated with

the emergence of a slow-cycling persister cell population. These cells exhibit altered

metabolism and chromatin condensation, allowing them to survive drug treatment. CD105
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signaling can re-engage EGFR signaling pathways, promoting cell survival despite the

presence of the inhibitor.[1]

Upregulation of DNA Repair Mechanisms: In ovarian cancer, CD105 expression has been

linked to resistance to platinum-based chemotherapy. Downregulation of CD105 leads to

increased DNA damage and apoptosis by modulating the expression of several DNA repair

genes.[2]

Induction of Androgen Receptor Splice Variants: In prostate cancer, CD105 signaling,

particularly through the Bone Morphogenetic Protein (BMP) pathway, can lead to the

expression of the androgen receptor splice variant 7 (AR-V7). AR-V7 lacks the ligand-binding

domain, rendering it constitutively active and conferring resistance to androgen receptor

signaling inhibitors (ARSIs) like enzalutamide and abiraterone.[3]

Activation of the BMP9/Smad Pathway: In choriocarcinoma, overexpression of CD105 has

been shown to decrease drug sensitivity, promote invasion and migration, and inhibit

apoptosis through the BMP9/Smad signaling pathway.[4]

Q3: My cancer cell line has become resistant to a targeted therapy. How can I determine if

CD105 is involved?

A3: To investigate the involvement of CD105 in acquired drug resistance, you can perform the

following experiments:

Assess CD105 Expression: Compare the mRNA and protein levels of CD105 in your

resistant cell line to the parental, sensitive cell line using qRT-PCR and Western blotting or

flow cytometry, respectively. A significant increase in CD105 expression in the resistant cells

would suggest its involvement.

Knockdown of CD105: Use siRNA or shRNA to specifically knockdown the expression of

CD105 in your resistant cell line. If the cells regain sensitivity to the drug after CD105

knockdown, it strongly indicates that CD105 is a key mediator of the resistance.

Pathway Analysis: Investigate the activation status of downstream signaling molecules in the

CD105 pathway, such as phosphorylated SMAD proteins (p-SMAD1/5/8), using Western

blotting. Increased p-SMAD levels in resistant cells would further support the role of an

activated CD105 signaling pathway.
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Q4: What is carotuximab and how can it be used to overcome CD105-mediated resistance?

A4: Carotuximab (also known as TRC105 or ENV105) is a chimeric IgG1 monoclonal antibody

that specifically targets and neutralizes human CD105. By binding to CD105, carotuximab can:

Inhibit Angiogenesis: Block the formation of new blood vessels that supply tumors with

nutrients and oxygen.

Restore Drug Sensitivity: In preclinical models of NSCLC, combining carotuximab with

osimertinib has been shown to restore sensitivity in resistant tumors.[1] In prostate cancer

models, carotuximab can downregulate the expression of AR-V7, thereby re-sensitizing

cancer cells to ARSIs.[3]

Induce Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The IgG1 backbone of

carotuximab can recruit immune cells to kill CD105-expressing tumor cells.

Carotuximab is currently being investigated in clinical trials for various cancers, often in

combination with other anti-cancer agents.

Troubleshooting Guides
Problem 1: Inconsistent results in assessing CD105 expression levels between sensitive and

resistant cells.
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Possible Cause Troubleshooting Step

Cell line heterogeneity
Perform single-cell cloning to establish a

homogenous population of resistant cells.

Passage number variability

Ensure that both sensitive and resistant cell

lines are used at a similar and low passage

number for experiments.

Antibody quality

Validate the specificity of your CD105 antibody

using a positive and negative control (e.g., a cell

line known to express high levels of CD105 and

a CD105-knockout cell line).

Loading control variability in Western blots

Use a reliable and stable loading control (e.g.,

GAPDH, β-actin) and ensure equal protein

loading across all lanes.

Problem 2: siRNA-mediated knockdown of CD105 does not restore drug sensitivity.
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Possible Cause Troubleshooting Step

Inefficient knockdown

Verify the knockdown efficiency at both the

mRNA (qRT-PCR) and protein (Western blot)

level. Optimize siRNA concentration and

transfection conditions.

Off-target effects of siRNA

Use at least two different validated siRNA

sequences targeting different regions of the

CD105 mRNA. Include a non-targeting siRNA

control.

Alternative resistance mechanisms

The cancer cells may have developed multiple,

redundant resistance pathways that are

independent of CD105. Consider performing a

broader molecular analysis (e.g., RNA

sequencing) to identify other potential resistance

drivers.

Drug concentration

Ensure that the drug concentration used in the

re-sensitization assay is appropriate and within

the therapeutic window.

Quantitative Data Summary
Table 1: IC50 Values in Sensitive vs. Resistant Ovarian Cancer Cell Lines
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Cell Line Drug
IC50 (µM) -
Sensitive

IC50 (µM) -
Resistant

Fold
Resistance

A2780 Cisplatin 1.40 ± 0.11 7.39 ± 1.27 5.3[5]

OV-90 Cisplatin 16.75 ± 0.83
59.08 ± 2.89

(CisR1)
3.53[2]

OV-90 Cisplatin 16.75 ± 0.83
70.14 ± 5.99

(CisR2)
4.19[2]

SKOV-3 Cisplatin 19.18 ± 0.91
91.59 ± 8.47

(CisR1)
4.77[2]

SKOV-3 Cisplatin 19.18 ± 0.91
109.6 ± 4.47

(CisR2)
5.71[2]

Table 2: IC50 Values in Sensitive vs. Resistant NSCLC Cell Lines

Cell Line Drug
IC50 (nM) -
Sensitive

IC50 (nM) -
Resistant

Fold
Resistance

PC9 Osimertinib ~20-70 >5000 >70[6]

H1975 Osimertinib 30 4770 ~159[7]

PC9 Osimertinib 2.36 ± 1
512 ± 35

(CycD1+)
~217[8]

HCC827 Osimertinib 5.8 ± 3
604,000 ±

43,000 (CycD1+)
>100,000[8]

Table 3: IC50 Values in Sensitive vs. Resistant Prostate Cancer Cell Lines

Cell Line Drug
IC50 (µM) -
Sensitive

IC50 (µM) -
Resistant

Fold
Resistance

LNCaP Enzalutamide 5.6 ± 0.8 N/A N/A[9][10]

C4-2B Enzalutamide N/A 14.77 12.4[11]
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Table 4: Clinical Trial Data for Carotuximab in Prostate Cancer

Cancer Type Treatment Outcome

Metastatic Castration-

Resistant Prostate Cancer

(mCRPC)

Carotuximab + Apalutamide

Median Progression-Free

Survival (PFS) of over 13

months in patients who had

progressed on standard

hormone-based therapies.[12]

Key Experimental Protocols
Protocol 1: Generation of Drug-Resistant Cancer Cell
Lines (Stepwise Exposure Method)

Determine the initial drug concentration: Perform a dose-response curve (e.g., using an MTT

assay) to determine the IC20 (the concentration that inhibits 20% of cell growth) of the drug

on the parental, sensitive cell line.

Initial exposure: Culture the parental cells in their standard growth medium supplemented

with the IC20 of the drug.

Monitor cell growth: Observe the cells daily. Initially, a significant number of cells will die.

Continue to culture the surviving cells, changing the medium with the fresh drug-containing

medium every 2-3 days.

Dose escalation: Once the cells have recovered and are proliferating steadily in the

presence of the drug, gradually increase the drug concentration. A common approach is to

double the concentration at each step.

Repeat cycles: Repeat the process of monitoring and dose escalation until the cells can

tolerate a clinically relevant or significantly higher concentration of the drug compared to the

parental cells. This process can take several months.

Characterize the resistant phenotype: Once a resistant cell line is established, confirm the

level of resistance by determining the IC50 of the drug and comparing it to the parental cell

line. Also, assess the expression of resistance markers like CD105.
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Protocol 2: Assessing Drug Sensitivity using MTT Assay
Cell Seeding: Seed the cancer cells (both sensitive and resistant lines) in a 96-well plate at a

predetermined optimal density and allow them to adhere overnight.

Drug Treatment: Prepare a serial dilution of the drug in culture medium. Remove the old

medium from the wells and add 100 µL of the drug dilutions to the respective wells. Include a

vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under standard cell

culture conditions.

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for

3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple

formazan crystals.

Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent

(e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan

crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each drug concentration relative

to the vehicle control. Plot the percentage of viability against the drug concentration and use

a non-linear regression analysis to determine the IC50 value.

Protocol 3: siRNA-mediated Knockdown of CD105
siRNA Preparation: Resuspend the lyophilized CD105-specific siRNA and a non-targeting

control siRNA in nuclease-free water to a stock concentration of 20-100 µM.

Cell Seeding: The day before transfection, seed the resistant cancer cells in a 6-well plate so

that they are 50-70% confluent at the time of transfection.

Transfection Complex Formation:
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For each well, dilute the siRNA (final concentration typically 20-50 nM) in a serum-free

medium (e.g., Opti-MEM).

In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine

RNAiMAX) in the same serum-free medium.

Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate

at room temperature for 10-20 minutes to allow the formation of transfection complexes.

Transfection: Add the transfection complexes dropwise to the cells in each well.

Incubation: Incubate the cells for 24-72 hours. The optimal incubation time should be

determined empirically.

Verification of Knockdown: After the incubation period, harvest the cells to assess the

knockdown efficiency of CD105 at the mRNA level (using qRT-PCR) and protein level (using

Western blotting).

Functional Assay: Following confirmation of successful knockdown, perform a drug

sensitivity assay (e.g., MTT assay) to determine if the cells have been re-sensitized to the

drug.

Signaling Pathways and Experimental Workflows
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b608513#overcoming-lei105-resistance-in-cancer-
cells]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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